molecular formula C16H20N2O2S B8602518 CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester CAS No. 120205-51-8

CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester

Cat. No. B8602518
CAS RN: 120205-51-8
M. Wt: 304.4 g/mol
InChI Key: XKQIMMSGBAFRMN-ZDUSSCGKSA-N
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Description

Carbamic acids are a class of organic compounds that are formally derived from carbamic acid (H2NCOOH) . They are used in a variety of applications, including the development of Thalidomide based PROTACs . They allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .


Synthesis Analysis

The synthesis of carbamic acids often involves the reaction of ammonia with carbon dioxide at very low temperatures . This reaction also yields ammonium carbamate .


Molecular Structure Analysis

The molecular structure of carbamic acids is planar . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .


Chemical Reactions Analysis

Carbamic acids can undergo a variety of chemical reactions. For example, they can be deprotonated to yield a carbamate anion . Carbamate is also a term used for esters of carbamic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamic acids can vary widely depending on their specific structure. For example, carbamic acid itself has a molar mass of 61.040 g·mol −1 .

Mechanism of Action

While the specific mechanism of action for “CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester” is not known, carbamic acids and their derivatives are often used in the development of protein degraders .

Future Directions

The future directions for research and development involving carbamic acids and their derivatives are promising. They are being explored for their potential in various applications, including the development of protein degraders .

properties

CAS RN

120205-51-8

Product Name

CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)20-15(19)18-13(14-17-9-10-21-14)11-12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,19)/t13-/m0/s1

InChI Key

XKQIMMSGBAFRMN-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NC=CS2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NC=CS2

Origin of Product

United States

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